Copper iodate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Copper iodate is an inorganic compound with the chemical formula Cu(IO₃)₂. It is a white crystalline solid that is sparingly soluble in water. This compound is known for its oxidizing properties and is used in various chemical and industrial applications.

Mecanismo De Acción

Target of Action

Copper iodate primarily targets microorganisms, including bacteria, viruses, and fungi . It acts as an antimicrobial agent, disrupting the normal functions of these microorganisms .

Mode of Action

The mode of action of this compound is multifaceted. The primary mechanism involves the generation of reactive oxygen species (ROS), which irreversibly damage the membranes of microorganisms . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .

Biochemical Pathways

This compound affects several biochemical pathways. It interacts with the cell or virus plasma membrane, leading to its destruction and making the microbe susceptible to damage from copper ions . Another method of copper’s action is the generation of reactive oxygen species (ROS) by reduction of copper through a Fenton-like reaction, leading to enzyme and non-enzyme mediated oxidative damage involving lipid peroxidation, protein oxidation, and DNA damage . The final mechanism is the release of copper ions, Cu+ and Cu2+, which damage the membrane and infiltrate the cell, inducing an oxidative stress response involving endogenous ROS .

Pharmacokinetics

It’s known that this compound forms a layer on the surface of copper during chemical mechanical polishing (cmp), which affects its bioavailability .

Result of Action

The result of this compound’s action is the death of the targeted microorganisms. The generation of ROS leads to irreversible damage to the membranes of these organisms . In addition, copper ions disrupt the RNA and membranes of enveloped viruses, and cause physical deterioration of fungal membranes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pH of the environment can affect the rate at which the CuI layer forms on the surface of copper during CMP . Furthermore, the presence of other compounds, such as benzotriazole (BTA) and potassium iodide (KI), can also impact the formation of the CuI layer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Copper iodate can be synthesized through the reaction of copper sulfate with potassium iodate in an aqueous solution. The reaction can be represented as follows: [ \text{CuSO}_4 + 2 \text{KIO}_3 \rightarrow \text{Cu(IO}_3\text{)}_2 + \text{K}_2\text{SO}_4 ]

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting copper(II) sulfate with sodium iodate. The reaction is carried out in an aqueous medium, and the resulting this compound precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product.

Types of Reactions:

-

Oxidation: this compound can undergo decomposition upon heating, releasing oxygen and forming copper(II) oxide and iodine. [ 2 \text{Cu(IO}_3\text{)}_2 \rightarrow 2 \text{CuO} + 4 \text{I}_2 + 5 \text{O}_2 ]

-

Reduction: this compound can be reduced by reducing agents such as hydrogen sulfide, forming copper iodide and elemental sulfur. [ \text{Cu(IO}_3\text{)}_2 + 3 \text{H}_2\text{S} \rightarrow \text{CuI} + 3 \text{S} + 3 \text{H}_2\text{O} ]

Common Reagents and Conditions:

Oxidation: High temperatures are typically required for the decomposition of this compound.

Reduction: Reducing agents like hydrogen sulfide are used under controlled conditions to achieve the reduction of this compound.

Major Products Formed:

Oxidation: Copper(II) oxide, iodine, and oxygen.

Reduction: Copper iodide, sulfur, and water.

Aplicaciones Científicas De Investigación

Copper iodate has several applications in scientific research:

Chemistry: It is used as an oxidizing agent in various chemical reactions and analytical procedures.

Biology: this compound is studied for its potential antimicrobial properties and its effects on biological systems.

Medicine: Research is ongoing to explore its potential use in medical applications, particularly in antimicrobial treatments.

Industry: It is used in the manufacturing of certain types of explosives and pyrotechnics due to its oxidizing properties.

Comparación Con Compuestos Similares

- Copper(II) sulfate (CuSO₄)

- Potassium iodate (KIO₃)

- Copper(II) oxide (CuO)

Propiedades

Número CAS |

13454-89-2 |

|---|---|

Fórmula molecular |

CuHIO3 |

Peso molecular |

239.46 g/mol |

Nombre IUPAC |

copper;iodic acid |

InChI |

InChI=1S/Cu.HIO3/c;2-1(3)4/h;(H,2,3,4) |

Clave InChI |

UVQCUIYQFLUFSO-UHFFFAOYSA-N |

SMILES |

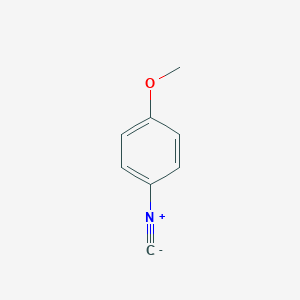

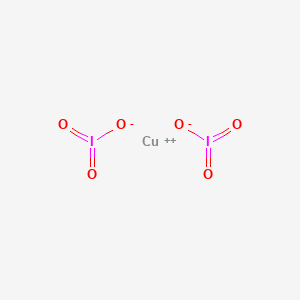

[O-]I(=O)=O.[O-]I(=O)=O.[Cu+2] |

SMILES canónico |

OI(=O)=O.[Cu] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)